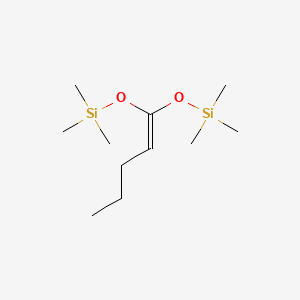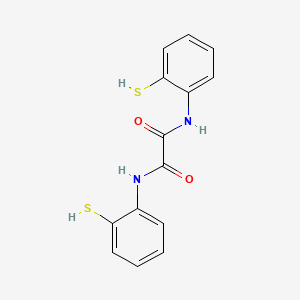
4-Butylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(trimethylsiloxy)-1-pentene: is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentene backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsiloxy)-1-pentene can be synthesized through a one-pot method involving the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at -10°C . This method is efficient and yields derivatives bearing Si-H functional and reactive groups.
Industrial Production Methods
化学反应分析
Types of Reactions
1,1-Bis(trimethylsiloxy)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
1,1-Bis(trimethylsiloxy)-1-pentene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organosilicon compounds.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 1,1-Bis(trimethylsiloxy)-1-pentene involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsiloxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The pathways involved include:
Hydrolysis: Conversion of trimethylsiloxy groups to silanols.
Condensation: Formation of siloxane bonds through the reaction of silanols.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
1,1-Bis(trimethylsiloxy)-1-butene: Structurally similar but with a different alkene backbone.
Unsymmetrical 1,1-Bis(boryl)alkenes: Compounds with similar synthetic applications but different functional groups.
属性
CAS 编号 |
838839-44-4 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC 名称 |
trimethyl(1-trimethylsilyloxypent-1-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h10H,8-9H2,1-7H3 |
InChI 键 |
IAJVGCQYLPPXQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)



![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)




